2-Piperazin-1-yl-benzaldehyde
Overview
Description
2-Piperazin-1-yl-benzaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂O. It is characterized by the presence of a piperazine ring attached to a benzaldehyde moiety.
Mechanism of Action
Target of action
“2-Piperazin-1-yl-benzaldehyde” is a compound that contains a piperazine ring and a benzaldehyde group. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the nervous system . Benzaldehyde derivatives are often used in the synthesis of other compounds and can have various biological activities depending on their structure .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Piperazine derivatives can act as agonists or antagonists at their target receptors, while the benzaldehyde group could potentially undergo various chemical reactions .
Biochemical pathways
Without specific information on the targets of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been involved in a wide range of biochemical processes .
Pharmacokinetics
The piperazine ring and benzaldehyde group in its structure suggest that it might be well-absorbed and could undergo extensive metabolism .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the diversity of potential targets for piperazine and benzaldehyde derivatives, the effects could be quite varied .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For instance, the stability of the compound might be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzaldehyde typically involves the reaction of piperazine with benzaldehyde under controlled conditions. One common method includes the condensation reaction between piperazine and benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as recrystallization or chromatography is common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 2-Piperazin-1-yl-benzoic acid.
Reduction: 2-Piperazin-1-yl-benzyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-Piperazin-1-yl-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of antidepressants and antipsychotics.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring attached to a benzothiazole moiety and exhibits similar biological activities.
2-(Piperazin-1-yl)benzothiazole: Similar to 2-Piperazin-1-yl-benzaldehyde but with a benzothiazole ring instead of a benzaldehyde group.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-piperazin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSFGVLNGNYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363909 | |
Record name | 2-Piperazin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-52-9 | |
Record name | 2-(1-Piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736991-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperazin-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperazin-1-yl-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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